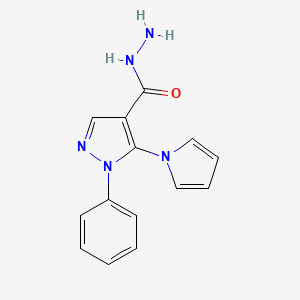

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZMPXJTNZMSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377630 | |

| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94692-06-5 | |

| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus replication by suppressing cyclooxygenase-2.

Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool in studying biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C virus replication, it suppresses the activity of cyclooxygenase-2, thereby reducing viral replication . As a cannabinoid receptor ligand, it binds to the receptor and modulates its activity, potentially affecting various neurological pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at the 5-Position

- Pyrrole vs. Trifluoromethyl: The target compound’s 5-pyrrole group (electron-rich, aromatic) contrasts with trifluoromethyl (-CF₃) substituents in compounds like 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (). The -CF₃ group’s electron-withdrawing nature increases lipophilicity and metabolic stability, whereas pyrrole’s π-electron system may enhance binding to aromatic residues in enzymes (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis; ).

- Pyrrole vs.

Functional Groups at the 4-Position

Carbohydrazide vs. Nitrile :

Replacing the carbohydrazide with a nitrile group (e.g., 1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile; ) eliminates hydrogen-bonding capacity. The nitrile’s electron-withdrawing nature (C≡N) may reduce solubility but increase stability against hydrolysis.Carbohydrazide vs. Ester/Carboxylic Acid :

Compounds like methyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate () feature ester groups, which are less reactive than carbohydrazides but more lipophilic, affecting bioavailability.

Anti-Inflammatory and Antipyretic Effects

- Diphenylpyrazole derivatives () exhibit antipyretic activity but lack the pyrrole moiety, suggesting that pyrrole’s aromaticity may modulate anti-inflammatory pathways differently.

Physicochemical Properties

*Calculated based on molecular formula C₁₅H₁₃N₅O.

Biological Activity

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound features a pyrazole ring substituted with a phenyl group and a pyrrole moiety, contributing to its unique reactivity and biological profile. Its molecular formula is . The presence of multiple functional groups enhances its interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that certain derivatives inhibited HCV replication effectively without causing cellular toxicity. The most potent compound showed an EC50 value of 2 nM with a selectivity index greater than 5000, indicating a high level of efficacy and safety .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives synthesized by Xia et al. displayed significant growth inhibition in various tumor cell lines, with IC50 values ranging from 49.85 µM to lower concentrations depending on the specific derivative tested .

Table 1: Summary of Antitumor Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 49.85 | Induces apoptosis |

| Compound B | NCI-H460 | 0.95 | Autophagy induction |

| Compound C | HT-29 | 0.30 | Inhibits VEGF-induced proliferation |

Anti-inflammatory Activity

The interaction of the compound with cyclooxygenase-2 (COX-2) has been noted as a critical mechanism for its anti-inflammatory effects. By inhibiting COX-2, the compound may reduce inflammation and related pathologies, making it a candidate for further development in inflammatory disease treatments .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : The compound's ability to inhibit COX-2 suggests its potential use in treating conditions characterized by excessive inflammation.

- Cannabinoid Receptor Interaction : It has been reported to bind to cannabinoid receptors hCB1 and hCB2, which could lead to various physiological effects depending on the receptor's role in different biological processes .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study by Fan et al. : This research focused on derivatives that induced autophagy in A549 cell lines without triggering apoptosis, showcasing the compound's potential for selective cancer therapy .

- Research by Zheng et al. : This study demonstrated that certain derivatives exhibited significant inhibition of lung cancer cell lines, emphasizing their potential as anticancer agents .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide?

A1. The synthesis typically involves cyclocondensation and functionalization steps. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine are reacted to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives .

- Hydrazide Formation : The carboxylic acid is converted to a hydrazide via reaction with hydrazine hydrate under reflux in ethanol .

- Pyrrole Substitution : The pyrrol-1-yl group is introduced using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by reflux and purification via silica gel chromatography .

Q. Q2. What spectroscopic techniques are critical for structural validation?

A2. Key methods include:

- IR Spectroscopy : Confirms carbonyl (C=O) and N-H stretches of the hydrazide moiety (~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.5–8.5 ppm) and pyrazole/pyrrole ring carbons (δ 140–160 ppm) .

- X-Ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding steric effects (e.g., 16.83°–51.68° deviations observed in similar pyrazoles) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How do reaction conditions influence the regioselectivity of pyrrole ring formation?

A3. Regioselectivity is controlled by:

- Temperature : Reflux in ethanol/acetic acid favors cyclization to the 1H-pyrrol-1-yl group, while room-temperature reactions may yield alternative isomers .

- Catalysts : Iodine or acetic acid can stabilize transition states, directing substitution to the pyrazole’s 5-position .

- Solvent Polarity : Polar solvents (e.g., ethanol) enhance solubility of intermediates, reducing side reactions .

Q. Q4. What computational methods predict reaction pathways for pyrazole-pyrrole hybrids?

A4. Density Functional Theory (DFT) calculates:

- Transition States : Energy barriers for cyclization steps (e.g., ΔG‡ ≈ 25–30 kcal/mol for similar systems) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring, guiding substitution patterns .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are used to evaluate the bioactivity of this compound?

A5. Common assays include:

- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Enzyme Inhibition : Docking studies with human dihydrofolate reductase (DHFR; PDB: 1KMS) to predict binding affinity (docking scores < -8 kcal/mol indicate strong interactions) .

Q. Q6. How can SAR be optimized for enhanced activity?

A6. Strategies involve:

- Substituent Modulation : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improve DHFR inhibition, while bulky groups reduce steric hindrance .

- Hydrazide Modification : Acylation with heteroaromatic hydrazides (e.g., thiadiazoles) enhances anticonvulsant potency .

Data Contradictions and Resolution

Q. Q7. How can conflicting reports on synthetic yields be resolved?

A7. Discrepancies often arise from:

Q. Q8. Why do similar compounds exhibit divergent biological activities?

A8. Factors include:

- Crystal Packing Effects : Hydrogen bonding (e.g., O-H···N interactions) alters bioavailability .

- Metabolic Stability : Pyrrole rings may undergo rapid oxidation in vivo, reducing efficacy compared to pyrazolo[3,4-c]pyrazoles .

Novel Applications and Methodological Innovations

Q. Q9. What emerging applications exist beyond traditional medicinal chemistry?

A9. Recent studies explore:

Q. Q10. How can AI/ML accelerate research on this compound?

A10. Machine learning models trained on reaction databases (e.g., Reaxys) can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.